molecular formula C9H10ClNO B079565 N-Benzyl-2-chloroacetamide CAS No. 2564-06-9

N-Benzyl-2-chloroacetamide

Cat. No.: B079565
CAS No.: 2564-06-9
M. Wt: 183.63 g/mol
InChI Key: SRAXAXHQMCQHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

N-Benzyl-2-chloroacetamide can be synthesized through the reaction of benzylamine with chloroacetyl chloride . The general procedure involves the following steps:

    Reactants: Benzylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

    Procedure: Benzylamine is added dropwise to a solution of chloroacetyl chloride in the solvent, with continuous stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water and an aqueous sodium bicarbonate solution to neutralize any remaining acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-Benzyl-2-chloroacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted acetamides and heterocyclic compounds .

Comparison with Similar Compounds

N-Benzyl-2-chloroacetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzyl and chloro groups, which confer specific reactivity and potential therapeutic effects .

Properties

IUPAC Name

N-benzyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXAXHQMCQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180325
Record name N-Benzyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-06-9
Record name N-Benzyl-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2564-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-chloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2564-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Benzyl-2-chloroacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5UFZ99J55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of chloroacetyl chloride (11.4 mL) was added drop-wise over 1 hour to a stirred solution of benzylamine (15 mL) and TEA (23 mL) in dry TFP (200 mL) previously cooled at 0–3° C. under a Nitrogen atmosphere. The dark suspension was allowed to warm gradually to r.t. and then stirred at r.t. for 3 hours. The inorganic salts were filtered and washed with AcOEt (300 mL). The filtrate was washed with 2N hydrochloric acid solution (2×250 mL), sodium hydrogen carbonate (2×200 mL) and water (200 mL). The organic layer was dried and concentrated in vacuo to give a dark solid, which was crystallized from Et2O/CH (1:1, 700 mL) to give N-benzyl-2-chloroacetamide (17.8 g) as a grey solid (T.l.c.: AcOEt 100%, Rf=0.47).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
23 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (60.3 mL) and triethylamine (96.3 mL) in THF (800 mL) was added chloroacetyl chloride (45.8 mL) at 0° C. The reaction mixture was allowed to warm to room temperature over night. Additional chloroacetyl chloride (4.6 mL) was added and stirring was continued until no starting material could be detected. The reaction mixture was filtered, washed with ethyl acetate and concentrated. The crude product was crystallized from dichloromethane to yield N-benzyl-2-chloro-acetamide (71.6 g) as off-white solid.
Quantity
60.3 mL
Type
reactant
Reaction Step One
Quantity
96.3 mL
Type
reactant
Reaction Step One
Quantity
45.8 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-Benzyl-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-Benzyl-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-2-chloroacetamide
Customer
Q & A

Q1: What are the applications of N-Benzyl-2-chloroacetamide in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For example, it reacts with 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole to yield N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide. [] This compound exhibits intramolecular hydrogen bonds, contributing to its structural stability. Additionally, this compound is a key precursor in the synthesis of various 2-pyridone derivatives, achieved through reactions with reagents like acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate. [] These 2-pyridone derivatives demonstrate promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans and Aspergillus flavus.

Q2: How does the structure of this compound relate to its function in synthesizing complex molecules?

A2: The structure of this compound features a reactive chlorine atom within the chloroacetamide group. This allows for nucleophilic substitution reactions, enabling the molecule to act as an electrophile. For instance, this compound readily reacts with the hydroxyl groups of N,N '-1,2-ethanediylbis(2-hydroxybenzamide) [], highlighting its ability to participate in reactions leading to larger, more complex structures. This reactivity makes this compound a crucial building block in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.